3-Amino-2-bromo-5-fluorobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

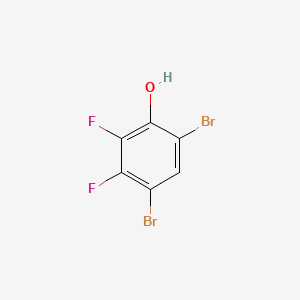

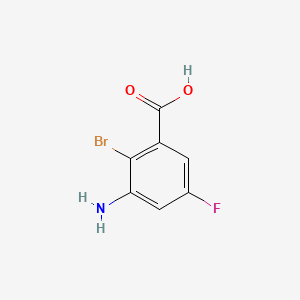

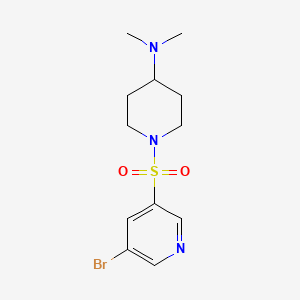

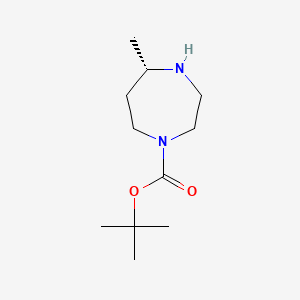

3-Amino-2-bromo-5-fluorobenzoic acid is a chemical compound with the molecular formula C7H5BrFNO2 . It is a derivative of benzoic acid, which has been substituted with an amino group at the 3rd position, a bromo group at the 2nd position, and a fluoro group at the 5th position .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the use of N-Bromosuccinimide in dichloromethane at 0 - 20℃ for 1 hour . Another method involves the use of NBS in DMF at -10℃ for 1 hour . These methods result in yields of 82% and 80% respectively .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with an amino group, a bromo group, and a fluoro group . The exact mass of the compound is 232.948761 Da and the average mass is 234.023 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 234.02 g/mol . The compound has a topological polar surface area of 63.3 Ų and a molar refractivity of 45.46 . The compound is also soluble, with a solubility of 0.279 mg/ml or 0.00119 mol/l .科学的研究の応用

Synthesis of Complex Metal Compounds

3-Amino-2-bromo-5-fluorobenzoic acid, while not directly mentioned, shares structural similarities with compounds discussed in studies focused on the synthesis of complex metal(II) compounds. For instance, the research on metal(II) 2-fluorobenzoates with various N-donor ligands indicates the potential for creating structurally diverse metal complexes that could serve as precursors or components in material science and catalysis. These complexes exhibit a range of structures from monomeric to polymeric, influenced by the nature of the metal and the ligands involved (Öztürkkan & Necefoğlu, 2022).

Biochemical and Pharmacological Studies

Gallic acid and related compounds, which bear functional similarities to this compound, have been extensively studied for their anti-inflammatory properties. These studies illuminate the pharmacological activities and mechanisms of action of such compounds, suggesting potential research applications of this compound in the development of treatments for inflammation-related diseases (Bai et al., 2020).

Sensing Applications

Luminescent micelles incorporating fluorophores, akin to functionalities that could be derived from this compound, are used as chemical sensors for detecting hazardous materials, including nitroaromatic and nitramine explosives. These applications underscore the potential of incorporating this compound into nanostructured materials for environmental monitoring and security applications (Paria et al., 2022).

Antioxidant Activity Analysis

Analytical methods involving reactions with compounds like this compound are crucial for determining antioxidant activity. Such methodologies are applied across various fields, including food science and pharmacology, to evaluate the antioxidant potential of compounds, which can lead to the development of novel antioxidants for therapeutic use (Munteanu & Apetrei, 2021).

Environmental and Microbial Interactions

Studies on the bacterial catabolism of structurally complex organic molecules highlight the potential of microbes to transform or degrade compounds like this compound. Understanding these microbial pathways can inform bioremediation strategies and the environmental fate of synthetic compounds (Laird, Flores, & Leveau, 2020).

Safety and Hazards

作用機序

Mode of Action

It’s known that benzoic acid derivatives can participate in reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the structure and function of the target molecules, thereby altering their activity.

Action Environment

The action, efficacy, and stability of 3-Amino-2-bromo-5-fluorobenzoic acid can be influenced by various environmental factors These factors can include temperature, pH, presence of other compounds, and specific conditions within the body

特性

IUPAC Name |

3-amino-2-bromo-5-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJECBRNCVDCAQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Br)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20734512 |

Source

|

| Record name | 3-Amino-2-bromo-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343343-57-6 |

Source

|

| Record name | 3-Amino-2-bromo-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Iodo-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B567465.png)

![(3aR,8aR)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-2,2-diethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B567467.png)

![2,6-Dibromo-4,8-bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B567473.png)

![4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B567474.png)

![6-Chloro-3-methylimidazo[1,2-A]pyridine](/img/structure/B567475.png)

![8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B567482.png)